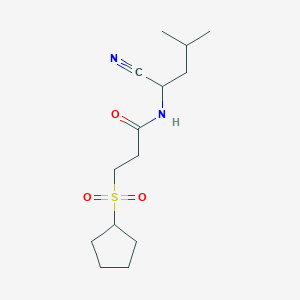
N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is useful in various chemical reactions .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has various functional groups attached to it, including a pyridin-4-yl group, a carboxamide group, and methoxyphenyl groups .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in transition metal catalysis, undergo N-arylation, and participate in various cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar carboxamide group and the aromatic rings in this compound could influence its solubility, boiling point, melting point, etc .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar triazole and pyrazole derivatives illustrates the diverse synthetic routes and chemical transformations these compounds can undergo. For example, studies have detailed the synthesis of various 5-substituted 2-methyl-2H-v-triazolo[4,5-d]pyrimidin-7(6H)-ones, showcasing the chemical versatility of triazole derivatives. These processes involve complex reactions such as the fusion with thiourea, methylation, oxidation, and alkaline hydrolysis, indicating the potential of such compounds for generating a wide array of chemical derivatives with tailored properties (Albert & Taguchi, 1972).
Biological Activities
Some derivatives of pyrazole and triazole have been explored for their cytotoxic activities against various cancer cell lines, suggesting their potential utility in cancer research and therapy. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the role these compounds can play in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Potential as Pharmaceutical Agents
The exploration of triazole and related heterocyclic compounds has also extended to their potential as pharmaceutical agents beyond cancer therapy. This includes their role as inhibitors for specific biological targets, demonstrating the broader therapeutic potential of these compounds. For example, pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors for the Mycobacterium tuberculosis pantothenate synthetase, an essential enzyme for the bacteria, showcasing the possibility of utilizing such compounds in the treatment of tuberculosis (Amaroju et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-6-4-5-7-20(15)28-22(17-10-12-24-13-11-17)21(26-27-28)23(29)25-19-9-8-18(30-3)14-16(19)2/h4-14H,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGVEPGPQQMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)
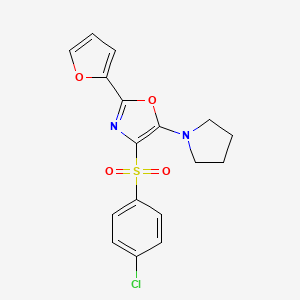
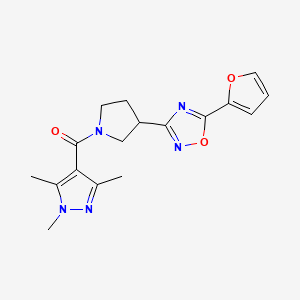

![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)
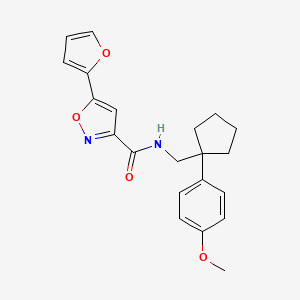
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)
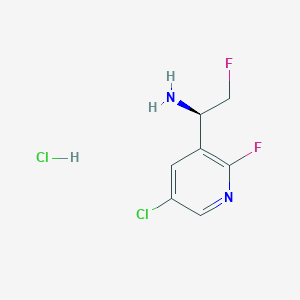
![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)
